

# Technical Support Center: Overcoming Albendazole Resistance in Parasites

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Duador*

Cat. No.: *B1204988*

[Get Quote](#)

This technical support center is designed for researchers, scientists, and drug development professionals investigating and working to overcome albendazole resistance in parasites. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

## Frequently Asked Questions (FAQs) - General Concepts

**Q1:** What are the primary molecular mechanisms of albendazole resistance in parasitic nematodes?

**A1:** Albendazole resistance is a multifactorial phenomenon primarily associated with:

- **β-tubulin Gene Mutations:** Single nucleotide polymorphisms (SNPs) in the isotype-1 β-tubulin gene are a major cause of resistance. Mutations at codons 167 (F167Y), 198 (E198A), and 200 (F200Y) reduce the binding affinity of albendazole to its target, preventing the disruption of microtubule polymerization.<sup>[1]</sup> The F200Y mutation is the most commonly reported.
- **Increased Drug Efflux:** Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins, can actively pump albendazole out of the parasite's cells, reducing its intracellular concentration and efficacy.<sup>[1][2][3]</sup>

- Altered Drug Metabolism: Changes in the activity of metabolic enzymes, such as cytochrome P450s, can lead to the detoxification of albendazole.
- Signaling Pathway Alterations: Recent studies suggest the involvement of pathways like the mTOR signaling pathway in the development of drug resistance in parasites such as *Haemonchus contortus*.[\[1\]](#)[\[4\]](#)

Q2: What are the main strategies being explored to overcome albendazole resistance?

A2: Researchers are focusing on several key strategies:

- Combination Therapy: Using albendazole in combination with other anthelmintics that have different mechanisms of action is a primary strategy. This can create synergistic or additive effects and delay the development of resistance.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- MDR Inhibitors: Co-administering multidrug resistance (MDR) inhibitors, which block the function of ABC transporters, can increase the intracellular concentration of albendazole and restore its efficacy.
- Nanoformulations: Developing nano-based formulations of albendazole can improve its solubility and bioavailability, potentially overcoming resistance mechanisms related to poor drug uptake.
- Novel Drug Discovery: Identifying new drug targets and developing novel anthelmintics are crucial long-term strategies to combat resistance.

Q3: Which experimental models are most commonly used to study albendazole resistance?

A3: The most common models are:

- *Caenorhabditis elegans*: A free-living nematode that is an excellent model for genetic studies due to its short life cycle and ease of genetic manipulation. It allows for the validation of resistance-conferring genes.
- *Haemonchus contortus*: A highly pathogenic and economically important parasitic nematode of small ruminants. It has developed widespread resistance to most anthelmintics, making it a relevant model for studying resistance mechanisms in a target parasite.[\[10\]](#)

# Troubleshooting Guides & FAQs for Key Experiments

This section provides practical guidance on common experimental procedures used to assess albendazole resistance.

## Fecal Egg Count Reduction Test (FECRT)

The FECRT is an in vivo method to assess the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment. A reduction of less than 95% with a 90% lower confidence limit suggests resistance.[\[11\]](#)

**Q:** My FECRT results are highly variable between animals in the same treatment group. What could be the cause?

**A:** High variability is a common issue and can be caused by several factors:

- **Uneven Drug Administration:** Ensure accurate dosing for each animal based on its body weight. Underdosing is a frequent cause of apparent treatment failure that can be mistaken for resistance.[\[12\]](#)
- **Host-Specific Factors:** Individual differences in host metabolism, diet, and immune status can affect drug pharmacokinetics and efficacy.[\[13\]](#)
- **Clumped Egg Distribution:** Parasite eggs are not uniformly distributed in feces. Thoroughly mixing the fecal sample before counting is crucial.
- **Small Sample Size:** Using too few animals can lead to unreliable results. A minimum of 10-15 animals per group is recommended.[\[11\]](#)

**Q:** My FECRT results suggest resistance, but I'm not sure if it's a true reflection of the parasite population. What are some confounding factors?

**A:** Several factors can confound FECRT results and should be considered:

- **Incorrect Sampling Time:** Samples for post-treatment counts must be collected at the appropriate time, which varies depending on the drug. For benzimidazoles like albendazole,

this is typically 10-14 days post-treatment.

- Presence of Immature Worms: The FECRT only detects the eggs of adult, egg-laying female worms. It does not account for larval stages that are not yet producing eggs.[14]
- Diarrhea: Watery feces can dilute the egg count, leading to an artificially low pre-treatment count and an inaccurate efficacy calculation.[13]
- Mixed Parasite Infections: If multiple parasite species with different susceptibilities to albendazole are present, the overall FECRT may not accurately reflect the resistance status of the target species.[13]

## Egg Hatch Assay (EHA)

The EHA is an in vitro test that determines the concentration of an anthelmintic required to inhibit the hatching of parasite eggs. It is a sensitive method for detecting benzimidazole resistance.

Q: I'm observing a low or inconsistent hatch rate in my control (untreated) wells. What could be wrong?

A: A healthy control hatch rate is essential for a valid assay. Common causes for poor control hatching include:

- Poor Egg Quality: Ensure that the eggs are fresh and collected from animals with a sufficient worm burden. Old or improperly stored eggs will have reduced viability.
- Contamination: Bacterial or fungal contamination of the wells can inhibit egg hatching. Use sterile techniques and reagents.
- Incorrect Incubation Conditions: Maintain the incubator at the optimal temperature (around 27°C) and humidity for the specific parasite species.[15]
- Inappropriate pH: The pH of the incubation medium should be neutral (around 7.0).

Q: My EHA results are not reproducible. What are the key parameters to standardize?

A: Reproducibility in the EHA depends on strict standardization of the protocol:

- Egg Concentration: Use a consistent number of eggs per well (e.g., approximately 100 eggs).[16]
- Drug Dilutions: Prepare fresh drug dilutions for each assay. Albendazole has poor water solubility, so it is typically dissolved in a small amount of a solvent like DMSO before being diluted in water. Ensure the final DMSO concentration is low and consistent across all wells, including the control.
- Incubation Time: A standard incubation period of 48 hours is common.[15]
- Reading the Results: Be consistent in how you count hatched larvae versus unhatched, embryonated eggs. The addition of a small amount of Lugol's iodine can help to stop the hatching process and make counting easier.[17]

## Molecular Assays for $\beta$ -tubulin SNP Detection (PCR-RFLP & Pyrosequencing)

These molecular techniques are used to identify the specific SNPs in the  $\beta$ -tubulin gene that are associated with albendazole resistance.

**Q:** My PCR amplification of the  $\beta$ -tubulin gene is failing or producing weak bands. How can I troubleshoot this?

**A:** PCR failure can be due to several factors:

- Poor DNA Quality: Ensure your genomic DNA is of high purity. The A260/A280 ratio should be between 1.7 and 1.9.[18] Contaminants from the fecal sample can inhibit PCR.
- Primer Issues: Check the integrity of your primers and ensure they are specific to the  $\beta$ -tubulin gene of your target parasite. Optimize the annealing temperature in your PCR cycle.
- Incorrect PCR Mix: Verify the concentrations of all PCR components, including MgCl<sub>2</sub>, dNTPs, and Taq polymerase.

**Q:** My RFLP digestion is incomplete, leading to ambiguous results. What can I do?

**A:** Incomplete digestion is a common problem in PCR-RFLP:

- Enzyme Inactivity: Ensure your restriction enzyme has been stored correctly and has not expired. Use the recommended buffer and incubation temperature for the specific enzyme.
- Insufficient Incubation Time: Allow the digestion reaction to proceed for the recommended amount of time, or even slightly longer.
- PCR Contaminants: Impurities in the PCR product can inhibit restriction enzyme activity. Consider purifying your PCR product before digestion.
- Primer-Dimers: The presence of primer-dimers can sometimes interfere with digestion. Optimize your PCR to minimize their formation.[\[19\]](#)

Q: I am considering using pyrosequencing instead of PCR-RFLP. What are the advantages and potential challenges?

A: Pyrosequencing offers several advantages over PCR-RFLP for SNP detection:

- Quantitative Results: It can determine the frequency of a resistance allele in a pooled sample of parasites, providing a quantitative measure of resistance in a population.[\[20\]](#)[\[21\]](#)
- High Throughput: It is more amenable to high-throughput screening of many samples.
- No Need for Restriction Enzymes: It avoids the potential issues associated with restriction enzyme digestion.

Potential challenges include:

- Specialized Equipment: Pyrosequencing requires a dedicated instrument.
- Assay Design: The design of the PCR and sequencing primers is critical for accurate results.
- Cost: The initial setup and reagent costs can be higher than for PCR-RFLP.

## Data Presentation

### Table 1: In Vitro Susceptibility of *Haemonchus contortus* to Albendazole

| Strain/Isolate      | Assay Type      | IC50 / ED50<br>( $\mu$ g/mL) | Resistance Status | Reference |
|---------------------|-----------------|------------------------------|-------------------|-----------|
| Susceptible Isolate | Egg Hatch Assay | < 0.1                        | Susceptible       | [15]      |
| Resistant Isolate   | Egg Hatch Assay | > 0.1                        | Resistant         | [15]      |
| Resistant Isolate   | Egg Hatch Assay | 0.89                         | Resistant         | [15]      |
| Susceptible Strain  | Egg Hatch Assay | 0.299                        | Susceptible       | [22]      |

Note: The discriminating dose for resistance in the Egg Hatch Assay is generally considered to be an ED50 or LC50 value greater than 0.1  $\mu$ g/mL.[15]

## Table 2: Efficacy of Albendazole Combination Therapies

| Parasite                                         | Host                     | Combination Therapy      | Efficacy (% Reduction)      | Comparison to Monotherapy                                   | Reference |
|--------------------------------------------------|--------------------------|--------------------------|-----------------------------|-------------------------------------------------------------|-----------|
| Haemonchus spp. & Trichostrongylus colubriformis | Sheep                    | Albendazole + Ivermectin | 91.9% (FECRT)               | Higher than Albendazole (73.4%) or Ivermectin (79.0%) alone | [5]       |
| Trichuris trichiura                              | Vervet Monkeys & Baboons | Albendazole + Ivermectin | 100%                        | Higher than Albendazole alone (75-100%)                     | [7]       |
| Soil-Transmitted Helminths                       | Humans                   | Albendazole + Ivermectin | 93.22% (Egg Reduction Rate) | Slightly higher than Albendazole alone (90.61%)             | [6]       |

## Experimental Protocols

### Protocol 1: Egg Hatch Assay (EHA) for Albendazole Resistance in *Haemonchus contortus*

**Objective:** To determine the concentration of albendazole that inhibits 50% of eggs from hatching (ED50).

#### Materials:

- Fresh fecal samples from sheep infected with *H. contortus*.
- Saturated NaCl solution.
- 48-well microtiter plates.
- Albendazole stock solution (e.g., 1 mg/mL in DMSO).
- 5% Dimethyl sulfoxide (DMSO) in deionized water.
- Deionized water.
- Lugol's iodine solution.
- Inverted microscope.
- Incubator set at 27°C.

#### Procedure:

- Egg Recovery: a. Homogenize fecal samples with saturated NaCl solution. b. Strain the mixture through a sieve to remove large debris. c. Transfer the filtrate to centrifuge tubes and leave undisturbed for 15 minutes to allow eggs to float. d. Collect the eggs from the surface and wash them with deionized water. e. Adjust the egg concentration to approximately 100 eggs per 200 µL of deionized water.[\[23\]](#)
- Assay Setup: a. Prepare serial dilutions of albendazole in 5% DMSO to achieve final test concentrations (e.g., ranging from 0.01 to 25 µg/mL).[\[23\]](#) b. In a 48-well plate, add 200 µL of

the appropriate albendazole dilution to each well (in triplicate). c. For the negative control, add 200  $\mu$ L of 5% DMSO. d. Add 200  $\mu$ L of the egg suspension (approx. 100 eggs) to each well.[23]

- Incubation: a. Incubate the plate at 27°C for 48 hours.[15][23]
- Reading the Results: a. After incubation, add a drop of Lugol's iodine to each well to stop the hatching process.[17] b. Under an inverted microscope, count the number of hatched first-stage larvae (L1) and the number of unhatched, embryonated eggs in each well.
- Data Analysis: a. Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. b. Use probit analysis to determine the ED50 value. An ED50  $> 0.1 \mu$ g/mL is indicative of resistance.[15]

## Protocol 2: PCR-RFLP for Detecting F200Y SNP in *Haemonchus contortus* $\beta$ -tubulin

Objective: To identify the presence of the F200Y (TTC > TAC) mutation associated with benzimidazole resistance.

### Materials:

- Genomic DNA extracted from adult worms or larvae.
- PCR primers flanking codon 200 of the isotype-1  $\beta$ -tubulin gene.
- Taq polymerase and other PCR reagents.
- Restriction enzyme Taal (or another enzyme that specifically cuts the susceptible or resistant allele).
- Agarose gel electrophoresis equipment.
- Thermal cycler.

### Procedure:

- DNA Extraction: a. Extract genomic DNA from individual worms or a pool of larvae using a standard DNA extraction kit or protocol. b. Assess DNA quality and quantity using a spectrophotometer.
- PCR Amplification: a. Set up a PCR reaction using primers that amplify a fragment of the  $\beta$ -tubulin gene containing codon 200. b. Perform PCR using an optimized thermal cycling program. A typical program might be: initial denaturation at 94°C for 5 min, followed by 35 cycles of 94°C for 30s, annealing temperature (e.g., 55-60°C) for 30s, and 72°C for 30s, with a final extension at 72°C for 7 min. c. Run a small amount of the PCR product on an agarose gel to confirm successful amplification of a band of the expected size.
- Restriction Digestion: a. In a new tube, mix the PCR product with the restriction enzyme Taal and its corresponding buffer. b. Incubate the reaction at the optimal temperature for the enzyme (e.g., 65°C for Taal).
- Gel Electrophoresis: a. Load the digested PCR product onto an agarose gel (e.g., 2.5-3%). b. Run the gel until the DNA fragments are well separated. c. Visualize the DNA bands under UV light after staining with a DNA stain (e.g., ethidium bromide).
- Interpretation:
  - Homozygous Susceptible (SS - TTC/TTC): One uncut band at the original PCR product size.
  - Homozygous Resistant (rr - TAC/TAC): Two smaller bands resulting from the enzyme cutting the PCR product.
  - Heterozygous (rS - TTC/TAC): Three bands: the uncut band and the two smaller digested bands.

## Mandatory Visualizations

### Signaling Pathways

```
dot digraph "Albendazole_Resistance_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=4.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
```

```
subgraph "cluster_Cell" { label="Parasite Cell"; bgcolor="#F1F3F4"; } } .dot Caption: Key mechanisms of albendazole resistance in a parasite cell.

dot digraph "Drug_Combination_Strategy" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

// Nodes ABZ [label="Albendazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DrugB [label="Partner Drug\n(e.g., Ivermectin)", fillcolor="#34A853", fontcolor="#FFFFFF"];

TargetA [label="Target A:\nβ-tubulin", fillcolor="#FBBC05"]; TargetB [label="Target B:\n(e.g., Glutamate-gated\nChloride Channels)", fillcolor="#FBBC05"];

ResistA [label="Resistance to\nAlbendazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

EffectA [label="Effect on Target A", shape=diamond, style=rounded, fillcolor="#FFFFFF"];
EffectB [label="Effect on Target B", shape=diamond, style=rounded, fillcolor="#FFFFFF"];

Synergy [label="Synergistic or\nAdditive Effect", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Overcome [label="Overcomes\nResistance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ABZ -> EffectA; DrugB -> EffectB;

EffectA -> TargetA; EffectB -> TargetB;

ResistA -> EffectA [arrowhead=tee, label="Blocks", color="#EA4335"];

{rank=same; EffectA; EffectB;} EffectA -> Synergy [style=dashed]; EffectB -> Synergy [style=dashed];

Synergy -> Overcome; } .dot Caption: Logic of using combination therapy to overcome resistance.
```

## Experimental Workflows

```
dot digraph "FECRT_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, width=8, height=5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];  
  
// Nodes Start [label="Select Animal Group\n(min. 10-15 animals)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day0_Sample [label="Day 0:\nCollect Pre-Treatment\nFecal Samples"]; Day0_Count [label="Perform Fecal Egg Count (FEC)\n(e.g., McMaster Method)"]; Treat [label="Administer Albendazole\n(Accurate Dosage)"]; Wait [label="Wait 10-14 Days", shape=ellipse, style=dashed]; Day14_Sample [label="Day 10-14:\nCollect Post-Treatment\nFecal Samples"]; Day14_Count [label="Perform Post-Treatment FEC"]; Calculate [label="Calculate % Reduction:\n100 * (1 - [Post-FEC / Pre-FEC])"]; Interpret [label="Interpret Results", shape=diamond, fillcolor="#FBBC05"]; Resistant [label="Resistance Likely\n(<95% Reduction)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Susceptible [label="Susceptible\n(>95% Reduction)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges Start -> Day0_Sample; Day0_Sample -> Day0_Count; Day0_Count -> Treat; Treat -> Wait; Wait -> Day14_Sample; Day14_Sample -> Day14_Count; Day14_Count -> Calculate; Calculate -> Interpret; Interpret -> Resistant [label="<95%"]; Interpret -> Susceptible [label=">=95%"]; } .dot Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
```

```
dot digraph "Molecular_Assay_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, width=8, height=6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];  
  
// Nodes Start [label="Collect Parasite Samples\n(Larvae or Adult Worms)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Extract [label="Genomic DNA\nExtraction"]; PCR [label="PCR Amplification\nof β-tubulin Gene Fragment"];  
  
subgraph "cluster_Methods" { label="SNP Detection Method"; bgcolor="#FFFFFF";  
}  
  
Digest [label="Restriction Enzyme\nDigestion"]; Gel [label="Agarose Gel\nElectrophoresis"]; Analyze_RFLP [label="Analyze Banding Pattern\n(SS, rS, rr)"];
```

Pyro\_Run [label="Run Pyrosequencing\nAssay"]; Analyze\_Pyro [label="Analyze Pyrogram to\nQuantify Allele Frequency"];

Result [label="Determine Genotype\n& Resistance Status", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> DNA\_Extract; DNA\_Extract -> PCR; PCR -> RFLP; PCR -> Pyro;

RFLP -> Digest; Digest -> Gel; Gel -> Analyze\_RFLP;

Pyro -> Pyro\_Run; Pyro\_Run -> Analyze\_Pyro;

Analyze\_RFLP -> Result; Analyze\_Pyro -> Result; } .dot Caption: Workflow for molecular detection of resistance SNPs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Transcriptome reveals the roles and potential mechanisms of lncRNAs in the regulation of albendazole resistance in *Haemonchus contortus* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport proteins of the ABC systems superfamily and their role in drug action and resistance in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical efficacy assessment of the albendazole-ivermectin combination in lambs parasitized with resistant nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Albendazole Versus Albendazole and Ivermectin in Reduction of Soil-Transmitted Helminth Infections in School-Age Children (DVERMIN): A Double-Blind, Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. EMA publishes positive opinion on a fixed-dose combination of albendazole and ivermectin to treat parasitic worm infections - EDCTP [edctp.org]
- 9. Efficacy of High-Dose Albendazole with Ivermectin for Treating Imported Loiasis, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthelmintic Resistance in *Haemonchus contortus*: History, Mechanisms and Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 12. Faecal Egg Count Reduction testing (FECRT) and interpretation of results in equines | NOAH (National Office of Animal Health) [noah.co.uk]
- 13. Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understand the Limits of Fecal Egg Count Reduction Tests - Drovers [drovers.com]
- 15. nja.pastic.gov.pk [nja.pastic.gov.pk]
- 16. jscimedcentral.com [jscimedcentral.com]
- 17. parasite-journal.org [parasite-journal.org]
- 18. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 19. geneticeducation.co.in [geneticeducation.co.in]
- 20. Phylogenetic Characterization of  $\beta$ -Tubulins and Development of Pyrosequencing Assays for Benzimidazole Resistance in Cattle Nematodes | PLOS One [journals.plos.org]
- 21. Phylogenetic Characterization of  $\beta$ -Tubulins and Development of Pyrosequencing Assays for Benzimidazole Resistance in Cattle Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotechrep.ir [biotechrep.ir]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Albendazole Resistance in Parasites]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204988#overcoming-duador-albendazole-resistance-in-parasites>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)